molecular formula C20H25N7O2 B2356994 1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one CAS No. 920204-18-8

1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one

Cat. No.: B2356994
CAS No.: 920204-18-8
M. Wt: 395.467
InChI Key: WWBBGNVVWWZSTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one is a useful research compound. Its molecular formula is C20H25N7O2 and its molecular weight is 395.467. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Anti-Inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, incorporating the 4-methoxy moiety. These compounds were evaluated for their COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities. Some derivatives showed high inhibitory activity on COX-2 selectivity and significant analgesic and anti-inflammatory effects, comparable to standard drugs (Abu‐Hashem et al., 2020).

Antihypertensive Potential

A study by Bayomi et al. (1999) synthesized a series of 1,2,4-triazolol[1,5-alpha]pyrimidines, including derivatives with piperazine moieties, and evaluated their antihypertensive activity. Some compounds showed promising activity, indicating the potential of such structures in developing new antihypertensive agents (Bayomi et al., 1999).

Serotonin Receptor Antagonism

Watanabe et al. (1992) prepared a series of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives with specific piperidine groups, testing them for 5-HT2 and alpha 1 receptor antagonist activity. Among these, certain compounds demonstrated significant 5-HT2 antagonist activity without alpha 1 antagonist activity, suggesting their utility in central nervous system disorders (Watanabe et al., 1992).

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one are largely determined by its interactions with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit inhibitory activities toward c-Met/VEGFR-2 kinases . The nature of these interactions is likely due to the compound’s ability to bind to these proteins, potentially altering their function and influencing biochemical reactions .

Cellular Effects

In terms of cellular effects, this compound has been shown to have significant impacts on various types of cells and cellular processes. For example, it has been found to exhibit excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . It influences cell function by inhibiting the growth of these cells in a dose-dependent manner, and inducing late apoptosis of these cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it has been found to bind to c-Met and VEGFR-2 proteins, which is similar to that of foretinib . This binding interaction likely results in the inhibition of these proteins, thereby exerting its effects at the molecular level .

Properties

IUPAC Name

1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O2/c1-20(2,3)19(28)26-11-9-25(10-12-26)17-16-18(22-13-21-17)27(24-23-16)14-5-7-15(29-4)8-6-14/h5-8,13H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBBGNVVWWZSTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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